molecular formula C15H12FN3O3S B5700331 N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide

N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5700331
M. Wt: 333.3 g/mol
InChI Key: PLGQQXYEDZACOQ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound with a molecular formula of C14H11FN2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and methyl iodide to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluorophenyl)carbamothioyl]propanamide
  • 1,5-bis((3-fluorophenyl)carbamothioyl)carbonohydrazide

Uniqueness

N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-9-6-7-10(8-13(9)19(21)22)14(20)18-15(23)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGQQXYEDZACOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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